1-hydroxypyrrolidine-2,5-dione, 2,5-dioxopyrrolidin-1-yl N-[(pyridin-4-yl)methyl]carbamate
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Overview
Description
1-hydroxypyrrolidine-2,5-dione; 2,5-dioxopyrrolidin-1-yl N-[(pyridin-4-yl)methyl]carbamate is a compound that has garnered significant interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-hydroxypyrrolidine-2,5-dione typically involves the reaction of succinic anhydride with hydroxylamine, resulting in the formation of N-hydroxysuccinimide . The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under controlled temperature conditions. The product is then purified through recrystallization or chromatography techniques.
For the preparation of 2,5-dioxopyrrolidin-1-yl N-[(pyridin-4-yl)methyl]carbamate, a common approach involves the coupling of N-hydroxysuccinimide with pyridine-4-carboxaldehyde in the presence of a carbodiimide coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) . The reaction is typically performed in an anhydrous solvent like dimethylformamide (DMF) or acetonitrile, followed by purification using column chromatography.
Industrial Production Methods
Industrial production of these compounds often involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
1-hydroxypyrrolidine-2,5-dione and its derivatives undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce amine derivatives .
Scientific Research Applications
1-hydroxypyrrolidine-2,5-dione and its derivatives have a wide range of applications in scientific research:
Chemistry: Used as intermediates in organic synthesis and as reagents in various chemical reactions.
Biology: Employed in the study of enzyme mechanisms and protein modifications.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-hydroxypyrrolidine-2,5-dione involves its ability to induce apoptosis in cancer cells by accumulating in the nucleus and mitochondria . It also exhibits antimigratory and antiangiogenic properties, making it a potent cytotoxic agent against cancer cells. The compound’s interaction with molecular targets such as thioredoxin reductase (TrxR) plays a crucial role in its anticancer activity .
Comparison with Similar Compounds
Similar Compounds
2,5-dioxopyrrolidin-1-yl (phenyl)acetamides: These compounds have similar structural features and exhibit anticonvulsant properties.
Pyrrolidine-2-one derivatives: Known for their biological activity and use in drug discovery.
Uniqueness
1-hydroxypyrrolidine-2,5-dione stands out due to its unique ability to induce apoptosis and its potent cytotoxic effects against specific cancer cell lines. Its versatility in undergoing various chemical reactions also makes it a valuable compound in synthetic chemistry .
Properties
Molecular Formula |
C15H16N4O7 |
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Molecular Weight |
364.31 g/mol |
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) N-(pyridin-4-ylmethyl)carbamate;1-hydroxypyrrolidine-2,5-dione |
InChI |
InChI=1S/C11H11N3O4.C4H5NO3/c15-9-1-2-10(16)14(9)18-11(17)13-7-8-3-5-12-6-4-8;6-3-1-2-4(7)5(3)8/h3-6H,1-2,7H2,(H,13,17);8H,1-2H2 |
InChI Key |
MDOLOLBFOVEUJO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1=O)O.C1CC(=O)N(C1=O)OC(=O)NCC2=CC=NC=C2 |
Origin of Product |
United States |
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